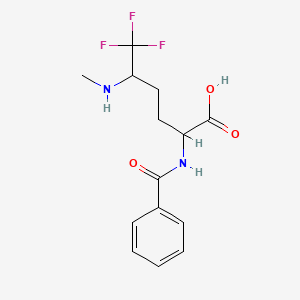
6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid is a synthetic organic compound characterized by the presence of trifluoromethyl, methylamino, and phenylformamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Group:
Amidation: The phenylformamido group can be introduced through an amidation reaction using phenylformamide and suitable coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylamino and phenylformamido groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluorohexanoic acid: Lacks the methylamino and phenylformamido groups.
5-(Methylamino)-2-(phenylformamido)hexanoic acid: Lacks the trifluoromethyl group.
6,6,6-Trifluoro-5-(methylamino)hexanoic acid: Lacks the phenylformamido group.
Uniqueness
6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid is unique due to the combination of trifluoromethyl, methylamino, and phenylformamido groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid, with the CAS number 1955482-78-6, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structure-activity relationship (SAR), and various biological activities, particularly in the context of medicinal chemistry.
- Molecular Formula: C14H17F3N2O3
- Molecular Weight: 354.75 g/mol
- Structure: The compound features a trifluoromethyl group, a methylamino group, and a phenylformamido moiety, which are critical for its biological activity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions focusing on the introduction of the trifluoromethyl group and the phenylformamido side chain. Understanding the SAR is essential for optimizing its efficacy as a therapeutic agent.
Key Findings in SAR:
- The presence of the trifluoromethyl group significantly enhances lipophilicity and can influence receptor binding affinity.
- Modifications on the phenyl ring can lead to variations in biological activity, making it crucial to explore different substituents for improved potency.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: HL60 (leukemia), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound showed varying IC50 values across different cell lines, indicating selective cytotoxicity.
The proposed mechanism involves:
- Inhibition of Cell Proliferation: The compound interferes with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on HL60 Cells:
- Objective: To assess antiproliferative effects.
- Results: Significant reduction in cell viability was observed at concentrations above 10 μM after 48 hours.
- Conclusion: Suggests potential for development as an anticancer agent.
-
In Vivo Studies:
- Animal models treated with varying doses showed reduced tumor growth compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues.
Toxicological Profile
While exploring its therapeutic potential, understanding the toxicological profile is crucial:
- Preliminary toxicity studies indicate manageable levels at therapeutic doses.
- Further investigations are needed to evaluate long-term effects and organ-specific toxicity.
Summary Table of Biological Activities
Properties
Molecular Formula |
C14H17F3N2O3 |
|---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid |
InChI |
InChI=1S/C14H17F3N2O3/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
NBNAWRGNXIPJPF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















